Victoria blue 4R

Übersicht

Beschreibung

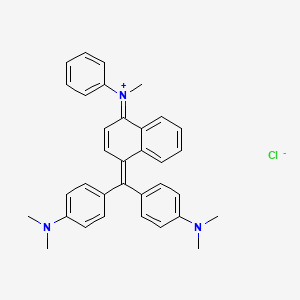

Victoria blue 4R is a synthetic dye belonging to the class of triarylmethane dyes. It is known for its vibrant blue color and is primarily used in histology and cytology for staining purposes. The compound is an iminium salt composed of 4-([4-(dimethylamino)phenyl]{4-[methyl(phenyl)amino]naphthalen-1-yl}methylidene)-N,N-dimethylcyclohexa-2,5-dien-1-iminium and chloride ions in a 1:1 ratio .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Victoria blue 4R can be synthesized by condensing N-methyl-N-phenylnaphthalen-1-amine with 4-(dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the iminium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the dye through recrystallization or other separation techniques to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Victoria blue 4R undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can alter the dye’s structure and color.

Substitution: The dye can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction can lead to the formation of leuco dyes .

Wissenschaftliche Forschungsanwendungen

Victoria blue 4R has a wide range of applications in scientific research:

Histology and Cytology: Used as a staining agent to highlight cellular structures, such as nuclei and cytoplasm, in tissue samples.

Fluorescent Dye: Employed in fluorescence microscopy to stain biological specimens.

Analytical Chemistry: Utilized in spectrophotometric methods for the determination of various analytes.

Industrial Applications: Used in the manufacture of lake pigments and other industrial dyes.

Wirkmechanismus

Victoria blue 4R exerts its effects primarily through binding to nucleic acids and other cellular components. The dye forms hydrogen bonds with target molecules, leading to enhanced contrast in stained samples. This binding mechanism is crucial for its use in histological and cytological staining .

Vergleich Mit ähnlichen Verbindungen

Victoria blue 4R is often compared with other triarylmethane dyes, such as:

- Victoria blue B

- Victoria blue R

- Night blue

These dyes share similar chemical structures and staining properties but may differ in their specific applications and color shades. This compound is unique in its ability to provide high contrast and specificity in staining protocols .

Biologische Aktivität

Victoria Blue 4R (V4R) is a synthetic dye belonging to the triarylmethane class, commonly used in histology and cytology for staining purposes. Its biological activities have garnered interest in various fields, particularly in pharmacology and toxicology. This article explores the biological activity of V4R, focusing on its interactions with biological systems, potential therapeutic applications, and cytotoxic effects.

This compound is characterized by its vibrant blue color and is soluble in water and alcohols. It exhibits two primary absorption maxima at wavelengths of 558 nm and 597 nm, which correspond to its monomeric and dimeric forms, respectively. The behavior of V4R in solution can be influenced by factors such as concentration and the presence of other biomolecules like insulin .

1. Cytotoxicity and Photosensitization

Research has demonstrated that V4R acts as a photosensitizer, inducing cytotoxic effects in vitro. When exposed to light, V4R can generate reactive oxygen species (ROS), leading to cell death. This property has been investigated for potential applications in photodynamic therapy (PDT) for cancer treatment. A study highlighted that the uptake of V4R by cells correlates with increased cell-killing activity under light exposure .

2. Antimicrobial Activity

V4R has shown promising antimicrobial properties against various pathogens. In vitro assays indicate that it can inhibit the growth of certain bacteria and fungi. For instance, studies have reported the effectiveness of V4R against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

3. Antioxidant Properties

The antioxidant capacity of V4R has also been explored. It has been found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress in biological systems. The antioxidant activity was assessed using various assays, with results indicating that V4R could mitigate oxidative damage in cellular models .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on human cancer cell lines demonstrated that V4R significantly reduced cell viability when exposed to light. The mechanism involved ROS generation, which led to apoptosis in cancer cells. The findings suggest that V4R could be further developed as a PDT agent for specific types of tumors.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, V4R was tested against clinical isolates of bacteria from infected patients. The results showed that V4R exhibited a minimum inhibitory concentration (MIC) effective against several strains, making it a candidate for developing new antimicrobial therapies.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Wohlrab et al. (1985) | Demonstrated spectral behavior influenced by insulin | Provides insight into protein-dye interactions |

| NCBI Study (2012) | Identified cytotoxic effects via ROS generation | Potential application in photodynamic therapy |

| MDPI Research (2019) | Showed antioxidant properties comparable to commercial standards | Suggests utility in food and pharmaceutical industries |

Eigenschaften

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N3.ClH/c1-35(2)27-19-15-25(16-20-27)34(26-17-21-28(22-18-26)36(3)4)32-23-24-33(31-14-10-9-13-30(31)32)37(5)29-11-7-6-8-12-29;/h6-24H,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODQPPLFAXTBJS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944453 | |

| Record name | 4-([4-(Dimethylamino)phenyl]{4-[methyl(phenyl)amino]naphthalen-1-yl}methylidene)-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185-87-7 | |

| Record name | Basic Blue 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Victoria Blue 4R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Victoria blue 4R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-([4-(Dimethylamino)phenyl]{4-[methyl(phenyl)amino]naphthalen-1-yl}methylidene)-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[[4-(dimethylamino)phenyl][4-toluidino-1-naphthyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.